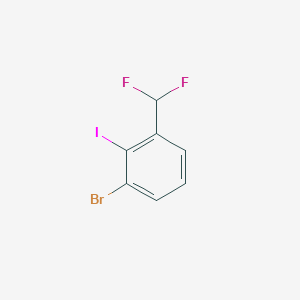

![molecular formula C14H19N9 B2424488 N-metil-1-{3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il}-N-[2-(1H-1,2,3-triazol-1-il)etil]azetidin-3-amina CAS No. 2198296-26-1](/img/structure/B2424488.png)

N-metil-1-{3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il}-N-[2-(1H-1,2,3-triazol-1-il)etil]azetidin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

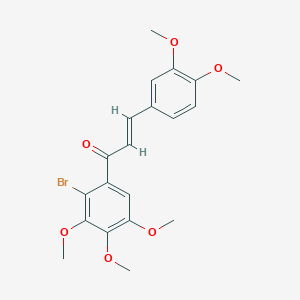

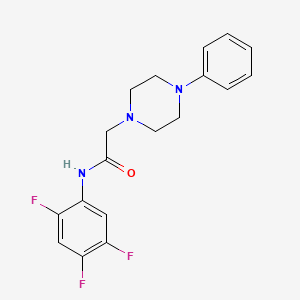

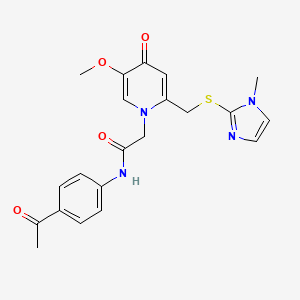

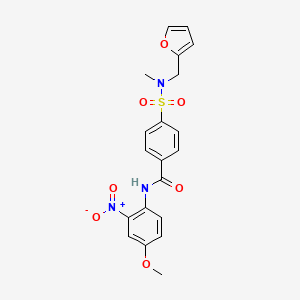

“N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine” is a complex organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives has attracted enormous attention . The synthetic approaches for these compounds involve the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Molecular Structure Analysis

The molecular structure of “N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine” is likely to be complex due to the presence of multiple rings and functional groups. The structure is likely to have a five-membered triazole ring fused with a six-membered thiadiazine ring .Chemical Reactions Analysis

The chemical reactions involving “N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine” could be diverse, given the presence of multiple functional groups in the molecule. The compound may undergo various reactions depending on the conditions and reagents used .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

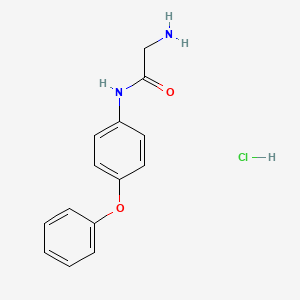

Los 1,2,3-triazoles sirven como motivos estructurales privilegiados en el descubrimiento de fármacos. A pesar de su ausencia en la naturaleza, se utilizan ampliamente debido a sus notables propiedades, incluida la alta estabilidad química, el carácter aromático y la capacidad de formar enlaces de hidrógeno. Varios compuestos medicinales que contienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamide, el antibiótico cefalosporínico de amplio espectro cefatrizina y el fármaco anticancerígeno carboxyamidotriazol .

Síntesis orgánica

La síntesis de 1,2,3-triazoles ha sido objeto de una extensa investigación. Existen diversas metodologías, entre las que se incluyen:

- Cicloadición de azida-alquino promovida por tensión (química click): Un enfoque potente y ampliamente utilizado .

Imágenes fluorescentes y ciencia de los materiales

Los 1,2,3-triazoles fluorescentes encuentran aplicaciones en técnicas de imagen. Además, su incorporación a los materiales conduce a propiedades novedosas, lo que los hace valiosos en la ciencia de los materiales .

Propiedades

IUPAC Name |

N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N9/c1-11-16-17-13-3-4-14(18-23(11)13)21-9-12(10-21)20(2)7-8-22-6-5-15-19-22/h3-6,12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXDDFNXAROAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CCN4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-difluoro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2424406.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)

![3-(3-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2424411.png)

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/new.no-structure.jpg)

![2-(4-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2424417.png)

![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)

![5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2424428.png)